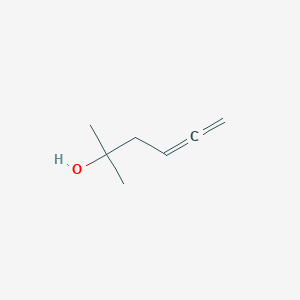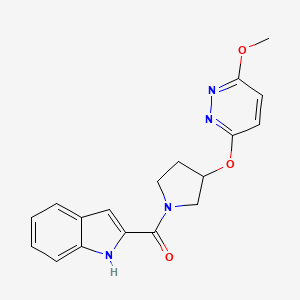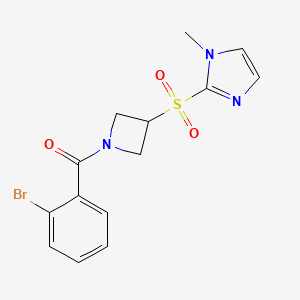![molecular formula C7H12ClNO2 B2617243 (1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride CAS No. 2307733-71-5](/img/structure/B2617243.png)
(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2187426-54-4 . It is a powder form and has a molecular weight of 163.6 .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids play a crucial role in microbial metabolism, acting both as precursors for various industrial chemicals and as microbial inhibitors. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is essential for metabolic engineering strategies aimed at increasing microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Its roles in lipid and glucose metabolism regulation suggest its potential in treating metabolic disorders such as diabetes and obesity. Further research on CGA could optimize its biological and pharmacological effects, making it a valuable natural food additive or pharmaceutical agent (Naveed et al., 2018).
Hydroxycinnamic Acids: Antioxidant Properties
Hydroxycinnamic acids (HCAs) are notable for their significant biological properties, including antioxidant activity. Studies focused on the structure-activity relationships of HCAs have aimed to generate more potent antioxidant molecules through medicinal chemistry, emphasizing the importance of unsaturated bonds and specific modifications to enhance activity (Razzaghi-Asl et al., 2013).
Biotechnological Routes Based on Lactic Acid
Lactic acid, derived from biomass fermentation, is pivotal for producing biodegradable polymers and serves as a green chemistry feedstock. It facilitates the production of valuable chemicals such as pyruvic acid and acrylic acid, showcasing the versatility of carboxylic acids in biotechnological applications for sustainable industrial processes (Gao, Ma, & Xu, 2011).
Organic Acids in Industrial Applications
Organic acids, such as formic, acetic, citric, and lactic acids, offer alternative strategies for acidizing operations in carbonate and sandstone formations, circumventing the limitations of hydrochloric acid. Their applications extend to formation damage removal, dissolution processes, and corrosion inhibition, highlighting the broad utility of carboxylic acids in enhancing oil and gas operations while mitigating environmental impact (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Eigenschaften
IUPAC Name |
(1R,3R,5R)-3-aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-5-1-4-2-7(4,3-5)6(9)10;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5+,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPIZXLVOZDBNB-JTSQCNDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2(CC1N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@]2(C[C@@H]1N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R,5R)-3-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)




![N-Ethyl-N-[2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2617177.png)



